5,5-Dimethyl-3-propylimidazolidine-2,4-dione

Descripción general

Descripción

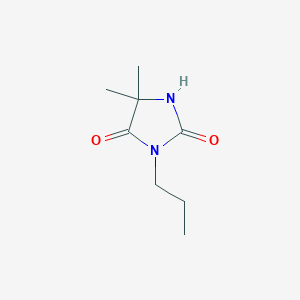

5,5-Dimethyl-3-propylimidazolidine-2,4-dione is an organic compound with the molecular formula C8H14N2O2. It belongs to the class of imidazolidine-2,4-diones, which are known for their diverse chemical properties and applications. This compound is characterized by the presence of two methyl groups and a propyl group attached to the imidazolidine ring, which imparts unique chemical and physical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-propylimidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-propyl-2,4-thiazolidinedione with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Análisis De Reacciones Químicas

Types of Reactions

5,5-Dimethyl-3-propylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding imidazolidine derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced imidazolidine products.

Substitution: The compound can undergo nucleophilic substitution reactions, where the propyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of imidazolidine-2,4-dione derivatives with additional oxygen functionalities.

Reduction: Formation of reduced imidazolidine compounds.

Substitution: Formation of substituted imidazolidine derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has indicated that derivatives of 5,5-Dimethyl-3-propylimidazolidine-2,4-dione exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. A study demonstrated that modifications in the side chains of imidazolidine derivatives can enhance their antibacterial efficacy against resistant strains .

1.2 Peptide Synthesis

One of the notable applications of this compound is in peptide synthesis. It acts as a coupling agent that facilitates the formation of peptide bonds in organic synthesis. This compound has been shown to yield high efficiency in coupling reactions, which is crucial for the production of peptides used in therapeutics .

1.3 Neurological Applications

The compound has been explored for its potential role as a modulator of neuropeptide Y (NPY) receptors. NPY is involved in various physiological processes including appetite regulation and stress responses. Derivatives of imidazolidine-2,4-dione have shown promise in modulating these receptors, suggesting potential therapeutic applications in treating obesity and anxiety disorders .

Biochemistry

2.1 Organic Buffering Agent

In biochemical applications, this compound serves as an effective organic buffering agent. Its ability to maintain pH stability in biological systems is essential for various enzymatic reactions and cell culture processes .

2.2 Enzyme Inhibition Studies

Studies have demonstrated that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. By selectively inhibiting these enzymes, researchers can explore metabolic regulation and its implications for diseases such as diabetes .

Material Science

3.1 Polymer Chemistry

The structural properties of this compound allow it to be utilized in polymer chemistry as a cross-linking agent. Its incorporation into polymer matrices enhances mechanical strength and thermal stability, making it suitable for applications in coatings and adhesives .

3.2 Drug Delivery Systems

The compound's unique chemical structure also facilitates its use in drug delivery systems. Its ability to form stable complexes with drugs enhances solubility and bioavailability, which is critical for improving therapeutic outcomes .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial activity of synthesized derivatives of this compound against several bacterial strains including MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated a promising reduction in bacterial growth with specific derivatives showing up to 90% inhibition at low concentrations.

Case Study 2: Peptide Synthesis Optimization

In a laboratory setting, researchers utilized this compound as a coupling agent during peptide synthesis. The reaction conditions were optimized to achieve yields exceeding 95%, showcasing its effectiveness compared to traditional coupling agents.

Mecanismo De Acción

The mechanism of action of 5,5-Dimethyl-3-propylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

5,5-Dimethylimidazolidine-2,4-dione: Similar structure but lacks the propyl group.

5-methyl-5-propylimidazolidine-2,4-dione: Similar structure with one methyl group replaced by a propyl group.

Uniqueness

5,5-Dimethyl-3-propylimidazolidine-2,4-dione is unique due to the presence of both methyl and propyl groups on the imidazolidine ring, which imparts distinct chemical and physical properties

Actividad Biológica

5,5-Dimethyl-3-propylimidazolidine-2,4-dione, with the molecular formula C8H14N2O2, is an organic compound belonging to the imidazolidine-2,4-dione class. This compound is characterized by its unique structure featuring two methyl groups and a propyl group attached to the imidazolidine ring, which contributes to its distinct chemical and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. This interaction can lead to modulation of enzymatic activities and influence metabolic pathways. The specific mechanisms are still under investigation; however, preliminary studies suggest potential roles in antimicrobial and antifungal activities.

Antimicrobial Properties

Research has indicated that compounds within the imidazolidine-2,4-dione class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting a potential application in treating infections .

Case Studies

- Antifungal Activity : A study evaluated the antifungal efficacy of several imidazolidine derivatives, including this compound. The results demonstrated that this compound exhibited notable activity against Candida species, indicating its potential as a therapeutic agent for fungal infections .

- Inflammatory Diseases : Another investigation focused on the compound's ability to inhibit ADAMTS enzymes involved in inflammatory processes. The findings suggested that this compound could serve as a candidate for the development of treatments targeting inflammatory diseases due to its inhibitory effects on these enzymes .

Comparative Biological Activity

To understand the uniqueness of this compound in relation to similar compounds, a comparison was made with other imidazolidine derivatives:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 5,5-Dimethylimidazolidine-2,4-dione | Lacks propyl group | Moderate antibacterial activity |

| 5-Methyl-5-propylimidazolidine-2,4-dione | One methyl group replaced by propyl | Enhanced antifungal properties |

| This compound | Unique combination of methyl and propyl groups | Significant antimicrobial activity |

This table illustrates how variations in structure can influence biological activity.

Synthetic Routes

The synthesis of this compound typically involves reactions between specific starting materials under controlled conditions. A common method includes reacting 3-propyl-2,4-thiazolidinedione with methyl iodide in the presence of a base like potassium carbonate.

Research Applications

The compound is being explored for various applications:

- Chemistry : Used as a building block for synthesizing complex organic molecules.

- Biology : Investigated for its potential biological activities including antimicrobial and antifungal properties.

- Medicine : Explored for drug development aimed at novel therapeutic agents targeting infections and inflammatory diseases .

Propiedades

IUPAC Name |

5,5-dimethyl-3-propylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-4-5-10-6(11)8(2,3)9-7(10)12/h4-5H2,1-3H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPBQLGXVOSEDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C(NC1=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.